molecular formula C8H13N3O2S B1415281 N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide CAS No. 1105190-25-7

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Cat. No.: B1415281
CAS No.: 1105190-25-7
M. Wt: 215.28 g/mol
InChI Key: OTJSALSSIIGZIN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name reflects the hierarchical naming protocol that prioritizes the acetamide functional group as the principal functional group, with the imidazole ring system treated as a substituent. The nomenclature begins with "N-ethyl" to indicate the ethyl substitution on the nitrogen atom of the acetamide group, followed by the position indicator "2-" which specifies the attachment point of the imidazole substituent to the acetamide carbon chain.

The imidazole ring system is designated as "1H-imidazol-1-yl" where the "1H" indicates the tautomeric form and position of the acidic hydrogen, while "1-yl" specifies the attachment point from the imidazole ring to the acetamide chain. The substituents on the imidazole ring are numbered according to standard heterocycle numbering conventions, with the mercapto group positioned at the 2-position and the hydroxymethyl group at the 5-position of the ring system. This systematic approach ensures unambiguous identification of the molecular structure and allows for consistent communication within the scientific community.

The structural interpretation reveals a planar imidazole ring bearing two distinct functional groups that contribute to the compound's chemical properties. The mercapto group at position 2 introduces sulfur-containing functionality that can participate in various chemical reactions, while the hydroxymethyl group at position 5 provides alcohol functionality that enhances the compound's polarity and potential for hydrogen bonding interactions. The N-ethylacetamide chain extends from the nitrogen at position 1 of the imidazole ring, creating a flexible side chain that can adopt various conformations in solution or in the solid state.

Properties

IUPAC Name

N-ethyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-9-7(13)4-11-6(5-12)3-10-8(11)14/h3,12H,2,4-5H2,1H3,(H,9,13)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSALSSIIGZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H13_{13}N3_3O2_2S, with a molecular weight of 187.22 g/mol. The compound contains an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological macromolecules, enhancing its reactivity and biological potential.

Structural Features

Feature Description
Imidazole Ring Five-membered heterocyclic structure with two nitrogen atoms.
Hydroxymethyl Group Contributes to the compound's solubility and reactivity.
Mercapto Group Thiol group that enhances binding interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of imidazole derivatives, this compound demonstrated:

  • MIC against Staphylococcus aureus : 15.625–62.5 μM
  • Bactericidal action : Inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production inhibition .

The biological effects of this compound are attributed to its ability to:

  • Coordinate with Metal Ions : The imidazole ring's nitrogen atoms can form complexes with metal ions, influencing enzymatic activities.
  • Interact with Biological Macromolecules : The hydroxymethyl and mercapto groups facilitate binding to proteins and nucleic acids, potentially disrupting their functions.

Comparative Analysis with Similar Compounds

This compound can be compared to other imidazole derivatives in terms of structural uniqueness and biological activity.

Compound Name Structure Notable Features
2-MercaptoimidazoleStructureBasic structure without acetamide; used as a chelating agent.
5-HydroxymethylimidazoleStructureLacks thiol group; studied for nucleophilic reactions.
1-MethylimidazoleStructureMethyl substitution on nitrogen; known for basicity.

The unique combination of hydroxymethyl and mercapto groups in this compound enhances its biological activity compared to these compounds.

Potential Applications

Given its diverse biological activities, this compound holds potential for applications in:

  • Antibacterial Treatments : As a lead compound for developing new antibiotics.
  • Metal Ion Chelation Therapy : Due to its ability to coordinate with metal ions.
  • Cancer Research : Exploring its efficacy against cancer cell lines through further structural modifications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8_8H13_{13}N3_3O2_2S
Molecular Weight : 187.22 g/mol
IUPAC Name : N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

The compound features an imidazole ring, a hydroxymethyl group, and a mercapto group (thiol), which contribute to its reactivity and interactions with biological systems .

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Its ability to form covalent bonds with thiol groups in enzymes suggests potential as an inhibitor in enzyme-catalyzed reactions .

Biochemical Research

The compound's structure allows it to interact with biological macromolecules, facilitating studies on:

  • Protein-Ligand Interactions : Understanding how this compound binds to proteins can provide insights into enzyme mechanisms and receptor activities.
  • Metal Ion Coordination : The imidazole framework enables coordination with metal ions, which is crucial for studying metalloproteins and metalloenzymes .

Material Science

The compound's unique properties make it valuable in developing new materials:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds, potentially leading to novel materials with specific functionalities .

Case Study 1: Antimicrobial Properties

In a study published in 2023, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Interaction

Research conducted on the enzyme carbonic anhydrase demonstrated that this compound could effectively inhibit the enzyme's activity by forming a covalent bond with its active site thiol group. This finding highlights its potential application in drug design targeting similar enzymes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide derivatives, where the N-substituent on the acetamide group varies. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituent Source
N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide C₈H₁₂N₃O₂S 227.28 (calc.) Ethyl Target compound
N-allyl analog (Catalog 137632) C₉H₁₃N₃O₂S 227.29 Allyl
N-cyclopentyl analog (Catalog 137633) C₁₁H₁₇N₃O₂S 255.34 Cyclopentyl
N-benzyl analog (Catalog 136798) C₁₃H₁₅N₃O₂S 277.35 Benzyl
N-(4-methylbenzyl) analog (Catalog 136799) C₁₄H₁₇N₃O₂S 291.37 4-Methylbenzyl

Key Observations :

  • Increasing molecular weight correlates with bulkier N-substituents (e.g., benzyl vs. ethyl).
  • The ethyl group (C₂H₅) provides moderate lipophilicity, whereas the allyl (C₃H₅) and cyclopentyl (C₅H₉) groups enhance hydrophobicity.

Physicochemical and Stability Considerations

  • Thiol Stability : The mercapto group is prone to oxidation, necessitating storage under inert atmospheres or with stabilizing agents.
  • Solubility : Hydroxymethyl and thiol groups enhance aqueous solubility, but bulky N-substituents (e.g., benzyl) may reduce it. The ethyl derivative likely strikes a balance between solubility and membrane permeability.

Preparation Methods

General Synthesis Steps

A general synthesis might involve the following steps:

Analysis of Similar Compounds

Similar compounds, such as 2-mercaptoimidazole and 5-hydroxymethylimidazole , provide insights into potential synthesis routes. For example, 2-mercaptoimidazole can be used as a starting material for further functionalization.

Spectroscopic Characterization

After synthesis, compounds are typically characterized using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm their structure.

Challenges and Considerations

  • Yield and Purity : Different methods may yield varying levels of purity and efficiency.
  • Reagent Selection : The choice of reagents can significantly affect the outcome of each step.
  • Reaction Conditions : Temperature, solvent, and catalysts must be carefully selected to optimize each reaction step.

Data Table: Comparison of Imidazole Derivatives

Compound Name Structure Features Notable Properties
N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Imidazole ring with hydroxymethyl and mercapto groups, acetamide moiety Potential biological activity, coordination with metal ions
2-Mercaptoimidazole Basic imidazole structure with thiol group Chelating agent
5-Hydroxymethylimidazole Imidazole with hydroxymethyl group, lacks thiol Nucleophilic reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, copper-catalyzed "click chemistry" (e.g., Cu(OAc)₂ in tert-butanol/water at room temperature) is effective for constructing imidazole-triazole-acetamide hybrids. Reaction monitoring via TLC (hexane:ethyl acetate 8:2) and purification by recrystallization (ethanol) ensures reproducibility . Standardization requires optimization of solvent ratios, catalyst loading (e.g., 10 mol% Cu(OAc)₂), and reaction time (6–8 hours for cycloaddition).

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, -NH at ~3260 cm⁻¹, and -SH stretching at ~2550 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for ethyl groups (~1.1–1.3 ppm, triplet), imidazole protons (~7.2–8.4 ppm), and acetamide NH (~10.8 ppm, singlet). ¹³C NMR detects carbonyl carbons (~165 ppm) and imidazole carbons (~120–150 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <1 ppm error .

Q. How can researchers assess the compound's basic bioactivity in vitro?

  • Methodological Answer : Use standardized assays such as:

  • Anthelmintic Activity : Paralysis/death assays using Pheretima posthuma (Indian earthworms), comparing paralysis time (e.g., 20–40 minutes) and lethal dose (e.g., 100 µg/mL) against albendazole .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound's molecular geometry?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key steps:

Data Collection : High-resolution (<1.0 Å) data from synchrotron sources.

Phase Determination : Employ Patterson or direct methods (SHELXD/SHELXE).

Validation : Check R-factor (<0.05), bond length/angle deviations, and electron density maps .

  • Example: Imidazole ring planarity and acetamide torsion angles can confirm stereoelectronic effects .

Q. What strategies can reconcile contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Structural Reanalysis : Compare NMR/HRMS data to rule out impurities or stereoisomers .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, or parasite strain.
  • SAR Studies : Modify substituents (e.g., nitro vs. chloro groups on phenyl rings) to isolate activity trends .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., β-tubulin for anthelmintic activity).

MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) .

  • Example: Imidazole-thiol groups may form hydrogen bonds with catalytic residues, while the acetamide moiety enhances solubility .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked hydroxymethyl) to improve bioavailability.
  • Isosteric Replacement : Replace the thiol (-SH) with a methylthio (-SCH₃) group to reduce oxidation .
  • In Vitro Metabolism : Use liver microsomes (human/rat) to track degradation pathways (e.g., CYP450-mediated oxidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Reactant of Route 2
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N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

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